2,4(1h,3h)-Pyrimidinedione, 5-(cyclohexylamino)-
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Overview
Description
5-(cyclohexylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable pyrimidine precursor. One common method is the condensation of cyclohexylamine with barbituric acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexylamino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-(cyclohexylamino)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine that shares the cyclohexyl group but lacks the pyrimidine ring.
Barbituric Acid: A pyrimidine derivative that serves as a precursor in the synthesis of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione.
Uniqueness
5-(cyclohexylamino)-1H-pyrimidine-2,4-dione is unique due to the presence of both the cyclohexylamino group and the pyrimidine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
5177-53-7 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(cyclohexylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h6-7,12H,1-5H2,(H2,11,13,14,15) |
InChI Key |
WHMIGQGVTIZZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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